4-Vinylbenzoyl chloride

Catalog No.
S762174
CAS No.
1565-41-9
M.F
C9H7ClO
M. Wt
166.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Vinylbenzoyl chloride

CAS Number

1565-41-9

Product Name

4-Vinylbenzoyl chloride

IUPAC Name

4-ethenylbenzoyl chloride

Molecular Formula

C9H7ClO

Molecular Weight

166.6 g/mol

InChI

InChI=1S/C9H7ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2

InChI Key

DGZXVEAMYQEFHB-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C(=O)Cl

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)Cl

Polymer Synthesis

4-VBC serves as a crucial monomer for polymerization reactions, enabling the creation of diverse polymers with desirable properties. These polymers often exhibit excellent thermal stability, chemical resistance, and film-forming capabilities []. This makes them valuable in various research areas, including:

  • Resins and coatings: 4-VBC-based polymers are used in the development of advanced coatings and resins for various applications, including corrosion protection and electronic devices [].
  • Adhesives: Polymers derived from 4-VBC are explored for their potential use as high-performance adhesives due to their strong bonding properties [].
  • Ion-exchange resins: 4-VBC plays a role in the synthesis of ion-exchange resins, which are crucial materials for water purification, separation processes, and catalysis [].

Functionalized Materials

-VBC's reactive nature allows its incorporation into existing materials, introducing new functionalities. This opens up possibilities for researchers to explore:

  • Hypercross-linked polymers for supercapacitors: Researchers are investigating the use of 4-VBC in the development of supercapacitors, energy storage devices. The incorporation of 4-VBC contributes to a porous structure with a high surface area, facilitating efficient electrolyte ion diffusion and enhancing charge storage capacity [].
  • Polymeric thin films: Techniques like matrix-assisted pulsed laser evaporation (MAPLE) utilize 4-VBC to create polymeric thin films with tailored properties. These films hold potential applications in various fields, including optoelectronics and sensor development [].

4-Vinylbenzyl chloride is an organic compound with the molecular formula ClCH₂C₆H₄CH=CH₂. It is characterized as a bifunctional molecule, possessing both a vinyl group and a benzylic chloride functional group. Typically, it appears as a colorless liquid and is often stored with stabilizers to prevent polymerization during storage. The compound is notable for its role as a comonomer in the production of chloromethylated polystyrene, which is utilized in various polymer applications .

VBC is classified as a dangerous good due to its irritant and potentially corrosive nature [].

  • Skin and Eye Contact: Can cause irritation and burns [].
  • Inhalation: May irritate the respiratory tract [].
  • Chronic Exposure: Potential for carcinogenic effects, although specific data for VBC is limited [].
Due to its reactive functional groups:

  • Polymerization: It can undergo radical polymerization, especially when combined with styrene, leading to the formation of copolymers such as poly(styrene-co-vinylbenzyl chloride) .
  • Nucleophilic Substitution: The benzylic chloride can react with nucleophiles, allowing for the substitution of the chlorine atom with various nucleophiles, such as amines or alcohols .
  • Reactions with Phosphorus: The compound has been shown to react with both red and white phosphorus, yielding tris(4-vinylbenzyl)phosphine oxide, which has potential applications in organophosphorus chemistry .

Several synthesis methods for 4-vinylbenzyl chloride are documented:

  • Chlorination of Vinyltoluene: This method involves chlorinating vinyltoluene, which typically yields a mixture of isomers including 4-vinylbenzyl chloride .
  • Direct Synthesis from Benzene Derivatives: A notable route involves reacting p-chloromethyl-α-bromoethylbenzene with potassium hydroxide in toluene at elevated temperatures, achieving high yields (up to 95%) .
  • Alternative Methods: Other methods include using various catalysts and solvents to optimize yield and purity during the synthesis process .

4-Vinylbenzyl chloride finds applications in various fields:

  • Polymer Chemistry: It serves as a comonomer in the synthesis of chloromethylated polystyrene, enhancing the properties of the resulting polymers .
  • Material Science: The compound is utilized in producing specialty resins and coatings due to its reactivity and ability to form cross-linked structures.
  • Pharmaceutical Chemistry: Its derivatives may be explored for drug development due to their potential biological activities.

Interaction studies involving 4-vinylbenzyl chloride primarily focus on its reactivity with nucleophiles and its role in polymerization processes. Research indicates that it can be effectively used in creating functionalized polymers that exhibit specific properties desirable in various applications, such as drug delivery systems or advanced materials .

Several compounds share structural similarities with 4-vinylbenzyl chloride. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
StyreneC₆H₅CH=CH₂Simple vinyl compound; lacks halogen functionality
Vinylbenzyl alcoholC₆H₅CH(OH)CH=CH₂Contains hydroxyl group; less reactive than vinyl chloride
4-ChlorostyreneClC₆H₄CH=CH₂Chlorine substitution at para position; more stable
DivinylbenzeneC₆H₄(CH=CH₂)₂Contains two vinyl groups; used for cross-linking

4-Vinylbenzyl chloride stands out due to its dual functionality (vinyl and benzylic chloride), making it particularly versatile for polymer applications and chemical transformations that require both reactivity types.

Radical Polymerization Techniques for 4-Vinylbenzoyl Chloride-Based Polymers

Free radical polymerization represents one of the most widely employed methods for polymerizing vinyl-containing monomers like 4-vinylbenzoyl chloride. The process typically involves three fundamental steps: initiation, propagation, and termination. For 4-vinylbenzoyl chloride, special considerations must be made due to the reactivity of the acid chloride group.

The synthesis of 4-vinylbenzoyl chloride itself is typically accomplished by reacting 4-vinylbenzoic acid with thionyl chloride (SOCl₂). As documented in the literature, this reaction is conducted by stirring the acid with SOCl₂ for 24 hours at room temperature. The product can be obtained with a yield of approximately 76% after distillation at 66°C under reduced pressure (0.5 mm Hg).

4-Vinylbenzoic acid + SOCl₂ → 4-Vinylbenzoyl chloride + SO₂ + HCl

When polymerizing 4-vinylbenzoyl chloride, it is crucial to maintain anhydrous conditions to prevent hydrolysis of the acid chloride group. The polymerization can be initiated using common radical initiators such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO). The resulting polymers contain reactive acyl chloride pendant groups that can undergo further chemical modifications.

One application of 4-vinylbenzoyl chloride polymers is in the preparation of liquid crystal polymers. Research has shown that bis(p-vinylbenzoic acid) esters can be synthesized by reacting p-vinylbenzoyl chloride with hydroquinone or 4,4'-dihydroxybiphenyl in the presence of triethylamine. These esters are then polymerized to form liquid crystal polymers with interesting thermal and optical properties.

ParameterValue
Molecular FormulaC₉H₇ClO
Molecular Weight166.60 g/mol
CAS Number1565-41-9
Physical StateClear yellow liquid
Boiling Point66°C at 0.5 mm Hg
Synthesis YieldApproximately 76%

Another significant application involves the preparation of polymeric reagents containing polyvinylperbenzoic acid units. These polymers are synthesized from resins containing vinylbenzoyl chloride units and demonstrate stability and reusability in various organic transformations.

Controlled/Living Polymerization Strategies for Tailored Macromolecular Architectures

While conventional radical polymerization provides a straightforward approach to polymerize 4-vinylbenzoyl chloride, it offers limited control over molecular weight distribution, copolymer composition, and molecular architecture. To address these limitations, controlled/living radical polymerization techniques have been explored.

Although specific research on controlled polymerization of 4-vinylbenzoyl chloride is limited in the available literature, we can draw parallels from studies on similar compounds such as 4-vinylbenzyl chloride. These techniques offer promising approaches for developing well-defined 4-vinylbenzoyl chloride polymers with controlled architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a particularly effective method for controlling the polymerization of functional vinyl monomers. For related compounds like 4-vinylbenzyl chloride, RAFT polymerization has been successfully employed using trithiocarbonate chain transfer agents. This approach provides:

  • Control over molecular weight
  • Narrow molecular weight distribution (low dispersity)
  • Preservation of the reactive functional groups
  • Ability to synthesize block copolymers

For instance, in a related system, RAFT homopolymerization of vinylbenzyl chloride with benzyl ethyl trithiocarbonate as a chain transfer agent produced well-defined polymers with controlled molecular weights. This suggests that similar strategies could be applied to 4-vinylbenzoyl chloride, although the higher reactivity of the acid chloride group would require additional precautions.

Atom Transfer Radical Polymerization (ATRP) represents another controlled polymerization technique that could potentially be applied to 4-vinylbenzoyl chloride. However, the acid chloride functionality might interact with the copper-based catalyst system typically used in ATRP, necessitating careful selection of ligands and reaction conditions.

For UV-induced polymerization approaches, research on hydrogen-terminated Si(100) surfaces has demonstrated the successful coupling of 4-vinylbenzyl chloride via surface-initiated ATRP. This technique could potentially be adapted for 4-vinylbenzoyl chloride to create well-defined polymer brushes on silicon surfaces, opening avenues for applications in microelectronics and sensing devices.

Solvent and Initiator Systems in Monomer Activation

The choice of solvent and initiator system significantly influences the polymerization behavior of 4-vinylbenzoyl chloride. Due to the sensitivity of the acid chloride group to moisture, anhydrous conditions and appropriate solvent selection are crucial for successful polymerization.

Based on studies of related compounds and general principles of acid chloride chemistry, the following solvents are commonly employed for reactions involving 4-vinylbenzoyl chloride:

  • Tetrahydrofuran (THF): Commonly used in the synthesis of bis(p-vinylbenzoic acid) esters
  • Toluene: Suitable for radical polymerizations at elevated temperatures
  • Dichloromethane (DCM): Useful for reactions at lower temperatures
  • Dimethylformamide (DMF): Used in some functionalization reactions with appropriate precautions

The initiator system selection depends on the polymerization technique. For conventional radical polymerization, common initiators include:

  • AIBN: Effective at temperatures of 60-80°C
  • Benzoyl peroxide: Suitable for higher temperature polymerizations (80-100°C)
  • Photochemical initiators: For UV-induced polymerizations

For controlled polymerization techniques, specialized initiator/control agent combinations are required:

Polymerization TechniqueInitiator/Control AgentAdvantages
RAFTTrithiocarbonates, XanthatesTolerant of functional groups, Versatile reaction conditions
ATRPAlkyl halides/Copper complexesPrecise control over molecular weight, Block copolymer synthesis
NMPAlkoxyaminesMetal-free conditions, High-temperature stability

The synthesis of polymeric materials containing 4-vinylbenzoyl chloride units often employs free radical polymerization techniques under carefully controlled conditions. As demonstrated in related research, polymerization inhibitors such as o-nitrophenol, o-nitrocresol, and t-butylcatechol can be added to prevent premature polymerization during monomer synthesis and purification.

For the synthesis of functional core-shell particles, RAFT polymerization has proven effective with similar functional monomers. The process typically involves grafting from silica nanoparticles to create well-defined core-shell structures with controlled shell thickness and composition. This approach could potentially be adapted for 4-vinylbenzoyl chloride to create functional nanoparticles with reactive acid chloride groups on the surface.

XLogP3

3.2

Wikipedia

4-Vinylbenzoyl chloride

Dates

Last modified: 08-15-2023

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